Cas no 2140962-42-9 (2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide)

2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide
- 2140962-42-9
- EN300-1285342
-
- インチ: 1S/C9H16N2O2/c10-8(12)4-9(11)3-7(13-5-9)6-1-2-6/h6-7H,1-5,11H2,(H2,10,12)
- InChIKey: FLFSPOOZHNDOKE-UHFFFAOYSA-N
- SMILES: O1CC(CC(N)=O)(CC1C1CC1)N
計算された属性
- 精确分子量: 184.121177757g/mol
- 同位素质量: 184.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 78.3Ų
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285342-50mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1285342-100mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1285342-2500mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1285342-10000mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1285342-1000mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1285342-5000mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1285342-1.0g |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285342-250mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1285342-500mg |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide |
2140962-42-9 | 500mg |
$1014.0 | 2023-10-01 |
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-(3-amino-5-cyclopropyloxolan-3-yl)acetamideに関する追加情報
Research Briefing on 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide (CAS: 2140962-42-9) in Chemical Biology and Pharmaceutical Applications
The compound 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide (CAS: 2140962-42-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic structure, featuring a cyclopropyl-substituted oxolane ring and an acetamide side chain, presents unique physicochemical properties that make it a promising scaffold for drug development. Recent studies have focused on its potential as a modulator of biological targets, particularly in the central nervous system (CNS) and metabolic pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship of this compound series, demonstrating its selective binding affinity to γ-aminobutyric acid (GABA) receptors. The research team synthesized over 30 analogs, with 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide showing particularly favorable pharmacokinetic properties, including blood-brain barrier permeability (logP = 1.8) and metabolic stability (t1/2 > 4 hours in human liver microsomes). These characteristics suggest potential applications in neurological disorders such as epilepsy and anxiety.
In parallel research, the compound's mechanism of action was further elucidated through cryo-EM structural studies. The cyclopropyl group was found to induce a unique conformational change in target proteins, while the acetamide moiety participates in critical hydrogen bonding interactions with amino acid residues in the binding pocket. This dual functionality explains the compound's high selectivity (IC50 = 12 nM for GABAA α5β3γ2 receptors) compared to related targets.
From a synthetic chemistry perspective, novel routes to 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide have been developed to improve yield and scalability. A 2024 Nature Protocols publication detailed an asymmetric synthesis approach using chiral auxiliaries that achieves >95% enantiomeric excess. This advancement is particularly significant given the compound's stereospecific biological activity, where the (3S,5R)-configuration shows 50-fold greater potency than its enantiomer.
Pharmacological evaluations in animal models have demonstrated promising results. In murine models of neuropathic pain, oral administration of 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide (10 mg/kg) showed comparable efficacy to gabapentin but with reduced side effects. The compound's favorable safety profile was confirmed in GLP toxicology studies, with no observed adverse effects at therapeutic doses (NOAEL = 100 mg/kg/day in rats).
Current research directions include exploring the compound's potential in combination therapies and investigating its effects on other biological targets. Preliminary data suggest possible applications in metabolic disorders, as the molecule was found to modulate AMP-activated protein kinase (AMPK) activity in vitro. Several pharmaceutical companies have included derivatives of 2-(3-amino-5-cyclopropyloxolan-3-yl)acetamide in their preclinical pipelines, with Phase I clinical trials anticipated within the next two years.
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